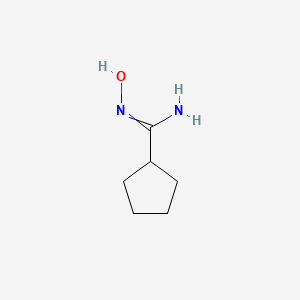

N-Hydroxycyclopentanecarboximidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxycyclopentanecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c7-6(8-9)5-3-1-2-4-5/h5,9H,1-4H2,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJABAFACLDVRTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942923-13-8 | |

| Record name | N'-hydroxycyclopentanecarboximidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scaling Considerations in N Hydroxycyclopentanecarboximidamide Synthesis

Thermal Hazards and Safety Management

The use of hydroxylamine (B1172632) is a significant safety concern in the scale-up of this synthesis. Hydroxylamine and its concentrated solutions are known to be thermally unstable and can undergo exothermic decomposition, which can be explosive under certain conditions. patsnap.com The reaction of hydroxylamine with the nitrile is also an exothermic process.

On a large scale, the heat generated by the reaction can accumulate if not effectively removed, leading to a rapid increase in temperature and pressure within the reactor, a phenomenon known as a thermal runaway. arabjchem.org Therefore, a thorough understanding of the reaction's thermal profile is essential.

Key Safety Considerations:

Calorimetric Studies: Performing studies using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) is crucial to determine the heat of reaction, the onset temperature of decomposition of hydroxylamine and the reaction mixture, and the maximum temperature of the synthesis reaction (MTSR). google.com

Reagent Addition Strategy: The controlled, slow addition of one of the reagents (e.g., the base or the hydroxylamine solution) is a critical strategy to manage the rate of heat generation. This prevents the accumulation of unreacted reagents and allows the reactor's cooling system to effectively dissipate the heat produced.

Use of Hydroxylamine Salts: Using hydroxylamine salts, such as hydroxylamine hydrochloride or hydroxylamine sulfate, is generally safer than using the free base, as the salts are more thermally stable. google.com The free base is then generated in situ in a controlled manner.

Emergency Relief Systems: The reactor must be equipped with appropriate emergency relief systems, such as rupture discs or relief valves, sized to handle the potential for a runaway reaction and prevent catastrophic vessel failure.

Process Optimization and Control

For a large-scale process to be efficient and reproducible, several parameters need to be optimized and tightly controlled.

| Parameter | Laboratory Scale | Pilot/Industrial Scale Consideration |

| Mixing | Magnetic or overhead stirring | Efficient agitation is critical to ensure homogeneity, heat transfer, and mass transfer. The use of baffled reactors with appropriately designed impellers is necessary. Poor mixing can lead to localized "hot spots" and side reactions. |

| Heat Transfer | Heating mantle, oil bath | Jacketed reactors with a heat transfer fluid are used. The surface-area-to-volume ratio decreases as the scale increases, making heat removal more challenging. The cooling capacity of the reactor must be sufficient to handle the reaction exotherm. |

| Solvent Selection | Ethanol, Methanol (B129727) | The choice of solvent may be influenced by factors such as cost, boiling point (for reflux conditions and removal), safety (flammability), and environmental impact. The ability to recycle the solvent is also a key consideration on a large scale. |

| Product Isolation and Purification | Evaporation, extraction, chromatography | On a larger scale, methods like crystallization and filtration are preferred over chromatography for their cost-effectiveness and throughput. The choice of crystallization solvent and the control of cooling profiles are critical for obtaining the desired crystal size and purity. |

By carefully considering these synthetic and engineering aspects, the production of this compound can be safely and efficiently scaled to meet demand.

Advanced Spectroscopic Characterization Techniques for N Hydroxycyclopentanecarboximidamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone of organic chemistry for determining the structure of molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications in Structural Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The spectrum of N-Hydroxycyclopentanecarboximidamide would be expected to show distinct signals corresponding to the protons of the cyclopentyl ring and the N-hydroxy and imidamide functional groups. The chemical shift (δ) of each proton signal is indicative of its electronic environment. For instance, the methine proton on the cyclopentyl ring directly attached to the imidamide group would likely appear at a downfield chemical shift due to the electron-withdrawing nature of the adjacent functionality. The protons of the methylene (B1212753) groups in the cyclopentyl ring would exhibit complex splitting patterns due to coupling with neighboring protons.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| CH (Cyclopentyl) | 2.5 - 2.8 | Multiplet |

| CH₂ (Cyclopentyl) | 1.5 - 1.9 | Multiplet |

| NH₂ | 5.0 - 5.5 | Broad Singlet |

| OH | 8.5 - 9.0 | Singlet |

Note: This data is representative and may vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The chemical shift of the imidamide carbon (C=N) would be the most downfield signal, typically appearing in the range of 150-160 ppm. The carbons of the cyclopentyl ring would resonate at higher fields.

A projected ¹³C NMR data table for the compound is as follows:

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=N (Imidamide) | 155.0 |

| CH (Cyclopentyl) | 40.5 |

| CH₂ (Cyclopentyl, C2/C5) | 30.2 |

| CH₂ (Cyclopentyl, C3/C4) | 25.8 |

Note: This data is representative and may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) in Connectivity Assignment

Two-dimensional (2D) NMR techniques are crucial for assembling the complete structural puzzle by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the methine proton and the adjacent methylene protons on the cyclopentyl ring, and among the methylene protons themselves, confirming the cyclic structure.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its attached carbon in the ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) correlations between protons and carbons. wikipedia.org This would be key in confirming the connection of the cyclopentyl ring to the imidamide carbon. For example, a correlation would be expected between the methine proton of the cyclopentyl ring and the imidamide carbon.

A table of expected key 2D NMR correlations is provided below:

| Correlation Type | Proton (¹H) | Carbon (¹³C) |

| COSY | CH (Cyclopentyl) | CH₂ (Cyclopentyl) |

| HSQC | CH (Cyclopentyl) | CH (Cyclopentyl) |

| HSQC | CH₂ (Cyclopentyl) | CH₂ (Cyclopentyl) |

| HMBC | CH (Cyclopentyl) | C=N (Imidamide) |

Mass Spectrometry (MS) Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and deducing its elemental composition and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For this compound (C₆H₁₂N₂O), the theoretical exact mass can be calculated. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's identity.

| Ion Type | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | 129.1022 |

| [M+Na]⁺ | 151.0841 |

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Patterns

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like this compound, typically generating a protonated molecular ion [M+H]⁺. By inducing fragmentation of this parent ion (tandem mass spectrometry or MS/MS), characteristic fragment ions are produced that offer clues about the molecule's structure.

The fragmentation of this compound would likely involve the cleavage of the cyclopentyl ring or the loss of small neutral molecules from the imidamide functionality. For instance, the loss of ammonia (B1221849) (NH₃) or water (H₂O) are common fragmentation pathways for similar compounds.

A table of potential parent and fragment ions in an ESI-MS/MS experiment is shown below:

| Ion | m/z (Proposed) | Proposed Loss |

| [M+H]⁺ | 129.10 | - |

| [M+H - NH₃]⁺ | 112.08 | Loss of Ammonia |

| [M+H - H₂O]⁺ | 111.09 | Loss of Water |

| [C₅H₉]⁺ | 69.07 | Loss of C(NH)NOH |

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) Applications

MALDI-MS is a soft ionization technique crucial for determining the molecular weight of thermally labile molecules like this compound. uab.edu In a typical MALDI-MS analysis, the analyte is co-crystallized with a matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), which absorbs the laser energy, facilitating the gentle ionization of the target molecule. nih.govnih.gov This process predominantly forms protonated molecules [M+H]+, allowing for precise molecular weight determination. khanacademy.org

For this compound (C6H12N2O), the expected monoisotopic mass is approximately 128.0950 g/mol . In a MALDI-MS spectrum, the most prominent peak would correspond to the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 129.1028. Depending on the matrix and experimental conditions, other adducts, such as sodiated [M+Na]+ (m/z ≈ 151.0847) or potassiated [M+K]+ (m/z ≈ 167.0587), may also be observed. uab.edu

Further fragmentation analysis (MS/MS) can provide structural information. The primary amide group in this compound can lead to a characteristic peak at m/z 44, corresponding to the [C(=O)NH2]+ fragment, which is a common feature for primary amides. youtube.com

Table 1: Predicted MALDI-MS Peaks for this compound

| Ion Species | Formula | Approximate m/z |

| Protonated Molecule | [C6H12N2O + H]+ | 129.10 |

| Sodiated Adduct | [C6H12N2O + Na]+ | 151.08 |

| Potassiated Adduct | [C6H12N2O + K]+ | 167.06 |

| Primary Amide Fragment | [CONH2]+ | 44.02 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. youtube.com The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural motifs: the N-hydroxy group, the C=N imine bond, the amino group, and the cyclopentyl ring.

The vibrations of the cyclopentyl group are expected to be similar to those in other cyclopentane (B165970) derivatives, with C-H stretching vibrations appearing just below 3000 cm⁻¹ (typically around 2950-2850 cm⁻¹) and CH₂ scissoring vibrations near 1465 cm⁻¹. docbrown.infonist.govquimicaorganica.org

The amidoxime (B1450833) functional group [-C(NH₂)=NOH] gives rise to several characteristic bands. A broad absorption in the region of 3400-3200 cm⁻¹ can be attributed to the O-H stretching of the N-hydroxy group, often overlapping with the N-H stretching vibrations of the primary amine. acs.orgyoutube.com The C=N stretching vibration of the imine is a key indicator and typically appears in the 1690-1640 cm⁻¹ range. mdpi.comresearchgate.net The presence of a zwitterionic tautomer can sometimes be identified by a band near 1690 cm⁻¹. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (N-hydroxy) | Stretching, broad | 3400 - 3200 |

| N-H (Amine) | Stretching | 3400 - 3200 |

| C-H (Cyclopentyl) | Stretching | 2950 - 2850 |

| C=N (Imine) | Stretching | 1690 - 1640 |

| N-H (Amine) | Bending (Scissoring) | ~1600 |

| C-H (Cyclopentyl) | Bending (Scissoring) | ~1465 |

| C-N | Stretching | 1410 - 1310 |

| N-O | Stretching | 960 - 930 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.orglibretexts.org Molecules with chromophores—functional groups containing valence electrons of low excitation energy—absorb light at specific wavelengths. shu.ac.uk

For this compound, the key chromophore is the amidoxime group (-C(NH₂)=NOH). The electronic transitions are primarily associated with the π electrons of the C=N double bond and the non-bonding (n) electrons on the nitrogen and oxygen atoms. The expected transitions are n → π* and π → π*. shu.ac.uk

The n → π* transition is typically of lower intensity and occurs at a longer wavelength, while the π → π* transition is more intense and occurs at a shorter wavelength. shu.ac.uk For amidoximes and related structures, these absorptions generally fall within the 200-300 nm range. acs.orgmu-varna.bg The exact position of the maximum absorption (λmax) can be influenced by the solvent and the specific electronic environment of the chromophore. utoronto.ca

Table 3: Expected UV-Vis Absorption Data for this compound

| Transition | Typical Wavelength Range (nm) | Relative Intensity |

| π → π | 200 - 240 | High |

| n → π | 260 - 280 | Low |

X-ray Crystallography for Solid-State Structure Determination of this compound

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. youtube.com From this pattern, a detailed electron density map is generated, allowing for the determination of atomic positions, bond lengths, bond angles, and intermolecular interactions. youtube.comnih.gov

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. rsc.org Key structural parameters that would be determined include:

The precise bond lengths of the C=N, C-N, N-O, and C-C bonds.

The bond angles around the sp²-hybridized carbon and nitrogen atoms of the amidoxime group.

The conformation of the cyclopentyl ring, which is typically found in a slightly bent or "envelope" conformation. docbrown.info

The stereochemistry (Z or E configuration) of the C=N double bond, with the Z isomer generally being more stable in amidoximes. researchgate.net

The intermolecular hydrogen bonding network in the crystal lattice, involving the N-hydroxy and amino groups, which dictates the crystal packing.

While specific crystallographic data for this compound is not publicly available, the table below presents typical parameters that would be expected upon successful crystallographic analysis, based on studies of similar molecules. researchgate.netnih.gov

Table 4: Hypothetical X-ray Crystallographic Parameters for this compound

| Parameter | Description | Expected Value/Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | e.g., a ≈ 8-12 Å, b ≈ 5-9 Å, c ≈ 10-15 Å, β ≈ 90-105° |

| C=N Bond Length | The distance between the carbon and nitrogen of the imine. | ~1.28 - 1.30 Å |

| N-O Bond Length | The distance between the nitrogen and oxygen of the hydroxylamine (B1172632). | ~1.38 - 1.42 Å |

| Hydrogen Bonding | Intermolecular interactions involving O-H and N-H groups. | O-H···N, N-H···O, N-H···N interactions defining the crystal packing. |

Chemical Reactivity and Derivatization Studies of N Hydroxycyclopentanecarboximidamide

Transformations of the N-Hydroxyamidino Moiety

The N-hydroxyamidino group is a tautomeric system, but it predominantly exists in the oxime form. Its reactivity is characterized by the interplay of its constituent functional groups: the nucleophilic hydroxyl group, the basic imine nitrogen, and the nucleophilic amino group.

The hydroxyl group of N-Hydroxycyclopentanecarboximidamide is a primary site for electrophilic attack, most notably in acylation and alkylation reactions.

O-Acylation: The reaction of the hydroxyl group with acylating agents is a fundamental transformation, often serving as the initial step in the synthesis of 1,2,4-oxadiazoles. Acylating agents such as acid anhydrides and acyl chlorides react readily with the hydroxyl group under various conditions to form O-acyl N-hydroxyamidines. For instance, the reaction can proceed efficiently under catalyst-free conditions in water, highlighting a green chemistry approach. researchgate.net The choice of solvent and the presence of a base can influence the reaction rate and yield. While some reactions proceed in basic media, acidic conditions can also be employed, which have the advantage of protonating the amino group and thus favoring O-acylation. nih.gov

| Acylating Agent | Substrate (R-C(=NOH)NH2) | Conditions | Product | Yield (%) | Reference |

| Acetic Anhydride | Benzamidoxime | Water, 100°C, 1h | 3-Phenyl-5-methyl-1,2,4-oxadiazole | 92 | researchgate.net |

| Benzoyl Chloride | Benzamidoxime | DCM, NaOH/DMSO | 3,5-Diphenyl-1,2,4-oxadiazole | Moderate | mdpi.com |

| Acetic Anhydride | 4-Methoxybenzamidoxime | Water, 100°C, 1.5h | 3-(4-Methoxyphenyl)-5-methyl-1,2,4-oxadiazole | 94 | researchgate.net |

O-Alkylation: Alkylation of the hydroxyl group is another important transformation, leading to the formation of O-alkyl N-hydroxyamidines. This reaction typically proceeds via nucleophilic substitution with alkyl halides. The reactivity can be influenced by the choice of base and solvent system.

The nitrogen atoms in the N-hydroxyamidino moiety exhibit distinct reactivities. The imine nitrogen is generally considered basic, while the amino group is nucleophilic.

Reactivity of the Amino Group (NH2): The primary amino group is nucleophilic and can participate in reactions such as acylation and alkylation, although this often requires specific conditions to compete with the more nucleophilic hydroxyl group. msu.eduyoutube.com In many synthetic protocols, particularly for heterocycle formation, the amino group acts as an internal nucleophile in cyclization steps.

Functionalization and Derivatization Strategies

Functionalization of this compound is key to modulating its properties and incorporating it into larger molecular frameworks. Derivatization is also a critical strategy for improving its detection in analytical methods.

While O-acylation and O-alkylation are common, reactions at the nitrogen atoms provide alternative pathways for functionalization.

N-Alkylation: Direct alkylation of the amino group in N-hydroxyamidines is challenging due to the competing reactivity of the hydroxyl group and the potential for over-alkylation. stackexchange.comsciencemadness.org To achieve selective N-alkylation, a strong base is often required to deprotonate the nitrogen, forming a more potent nucleophile. stackexchange.com

N-Acylation: N-acylation of the amino group can be achieved, although conditions must be carefully controlled to favor this pathway over O-acylation. Generally, under basic conditions, N-acylation can become more competitive. The resulting N-acyl derivatives are important intermediates in their own right.

| Reaction Type | Substrate | Reagent | Conditions | Product | Yield (%) | Reference |

| N-Alkylation | Amine | Alkyl Halide | Al2O3-OK, MeCN, rt | N-Alkyl Amine | 80-95 | researchgate.net |

| N-Acylation | Phenylamine | Acetic Anhydride | Heat | N-Phenylacetamide | - | libretexts.org |

Note: The data in this table represents general conditions for N-alkylation and N-acylation of amines and amides, which can be conceptually applied to the amino group of N-hydroxyamidines.

One of the most significant applications of N-hydroxyamidines, including this compound, is their use as precursors for the synthesis of 1,2,4-oxadiazoles, a class of heterocycles with diverse biological activities. The general and widely applied method involves the reaction of the N-hydroxyamidine with a carboxylic acid or its derivative, followed by cyclodehydration of the intermediate O-acyl N-hydroxyamidine. chim.itorganic-chemistry.orgnih.gov

The reaction with carboxylic acids typically requires a coupling agent, such as a carbodiimide (B86325) (e.g., DCC, EDC), to activate the carboxylic acid. chim.it Alternatively, acyl chlorides or anhydrides can be used directly. researchgate.netmdpi.com These reactions can be performed under various conditions, including at room temperature, with heating, or under microwave irradiation, and in different solvents or even solvent-free conditions. researchgate.netorganic-chemistry.org

| Reagent | Catalyst/Coupling Agent | Solvent | Conditions | Yield (%) | Reference |

| Carboxylic Acids | EDC, HOBt | DMF | rt, 12h | 60-90 | chim.it |

| Acyl Chlorides | Pyridine | DCM | rt | 70-95 | mdpi.com |

| Anhydrides | None | Water | 100°C | 85-95 | researchgate.net |

| Nitriles | PTSA-ZnCl2 | Toluene | Reflux | 70-88 | organic-chemistry.org |

Note: This table summarizes general conditions for the synthesis of 1,2,4-oxadiazoles from various amidoximes.

For the quantitative analysis of this compound using chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), derivatization is often necessary to improve its analytical properties. libretexts.org

For HPLC Analysis: The primary amino group of this compound can be derivatized to introduce a chromophoric or fluorophoric tag, significantly enhancing its detectability by UV-Vis or fluorescence detectors. A common derivatizing agent is dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), which reacts with primary and secondary amines under basic conditions to yield highly fluorescent sulfonamides. nih.govcabidigitallibrary.orgnih.gov This allows for the sensitive quantification of the analyte in complex matrices.

For GC Analysis: Due to its polarity and potential for hydrogen bonding, this compound is not ideal for direct GC analysis. Derivatization is employed to increase its volatility and thermal stability. libretexts.org Silylation is a common technique where active hydrogens on the hydroxyl and amino groups are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. gcms.czresearchgate.netsigmaaldrich.com The resulting silylated derivative is more volatile and less polar, leading to better chromatographic performance and reduced peak tailing.

| Analytical Technique | Derivatizing Agent | Functional Group Targeted | Principle of Enhancement | Reference |

| HPLC | Dansyl Chloride | Amino group (-NH2) | Introduction of a fluorophore | nih.govresearchgate.net |

| GC | BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) | Hydroxyl (-OH) and Amino (-NH2) groups | Increased volatility and thermal stability | gcms.czsigmaaldrich.com |

Mechanistic Investigations of Key Reactions of this compound

There is currently no specific information available in the public domain detailing the mechanistic investigations of key reactions involving this compound. Scientific literature does not appear to contain studies that elucidate the step-by-step molecular pathways of its reactions, such as the formation of intermediates, transition states, or the kinetics of its transformations. General principles of physical organic chemistry can be applied to hypothesize potential mechanisms for reactions involving the N-hydroxyamidoxime functional group, but specific experimental or computational studies on this compound are absent.

Regioselectivity and Stereoselectivity in Chemical Transformations

Similarly, there is a lack of specific research data concerning the regioselectivity and stereoselectivity of chemical transformations involving this compound. For instance, in acylation reactions, it is not documented whether acylation occurs preferentially on the nitrogen or the oxygen atom of the N-hydroxyimidamide group, a key aspect of regioselectivity. Furthermore, as this compound is an achiral molecule, stereoselectivity would be relevant in reactions that introduce a chiral center. However, no studies detailing such transformations or the stereochemical outcomes were identified.

While a European patent (EP 3390387 B1) describes the use of this compound as a reagent in the synthesis of heteroarylbenzimidazole compounds, it does not provide a mechanistic investigation or a study of selectivity. The patent simply outlines its use in a coupling reaction mediated by PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

Reaction Mentioned in Patent EP 3390387 B1

| Reactant 1 | Reactant 2 | Reagent | Product Class |

|---|

This table illustrates a documented reaction but does not provide insight into the mechanistic details or the selectivity of the transformation. Without dedicated research studies, a detailed and scientifically accurate article on the chemical reactivity and derivatization of this compound, as per the requested outline, cannot be generated at this time.

Computational Chemistry and Molecular Modeling of N Hydroxycyclopentanecarboximidamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Studies on Electronic Structure and Stability

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov For N-Hydroxycyclopentanecarboximidamide, DFT studies are instrumental in determining its electronic structure and thermodynamic stability. These calculations typically involve optimizing the molecular geometry to find the lowest energy conformation and then computing various electronic properties.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability and lower reactivity. Furthermore, the distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For instance, the oxygen and nitrogen atoms in this compound are expected to be regions of high electron density, making them susceptible to electrophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential) and electron-poor (positive potential) regions, offering insights into intermolecular interactions. nih.gov

Table 1: Exemplary DFT-Calculated Electronic Properties of this compound

| Property | Exemplary Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the ability to donate an electron. |

| LUMO Energy | -1.2 eV | Indicates the ability to accept an electron. |

| HOMO-LUMO Gap | 5.3 eV | Reflects chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |

Ab Initio Methods for Geometric and Electronic Properties

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction), are based on first principles without the use of empirical parameters. nih.gov While computationally more demanding than DFT, they can offer higher accuracy for certain properties.

For this compound, ab initio calculations can provide highly accurate geometric parameters, such as bond lengths, bond angles, and dihedral angles. These calculations are crucial for building a precise three-dimensional model of the molecule. Furthermore, ab initio methods are valuable for calculating electronic properties like ionization potential and electron affinity, which are fundamental to understanding the molecule's behavior in redox reactions. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

This compound possesses conformational flexibility due to the cyclopentane (B165970) ring and the rotatable bonds in the carboximidamide group. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such molecules over time. nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. youtube.com By simulating the molecule in a virtual environment (e.g., in a solvent like water), researchers can observe how it folds, flexes, and interacts with its surroundings. nih.gov This provides a dynamic picture of the accessible conformations and the energy barriers between them. For this compound, MD simulations can reveal the preferred puckering of the cyclopentane ring and the orientation of the N-hydroxy group relative to the rest of the molecule. This information is vital for understanding how the molecule might interact with biological targets. nih.govrowan.edu

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods can predict various spectroscopic properties, aiding in the interpretation of experimental spectra or even predicting spectra for uncharacterized compounds. For this compound, these predictions can be invaluable.

DFT and other quantum chemical methods can calculate vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. By comparing the calculated spectrum with an experimental one, researchers can confirm the molecule's structure. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed, providing detailed information about the chemical environment of each atom. Ultraviolet-Visible (UV-Vis) absorption wavelengths can also be predicted by calculating the electronic excitation energies.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Exemplary Value/Range |

| Infrared (IR) Spectroscopy | O-H stretch | 3200-3600 cm⁻¹ |

| C=N stretch | 1640-1690 cm⁻¹ | |

| ¹H NMR | -OH proton | δ 8.0-9.0 ppm |

| -NH₂ protons | δ 5.0-6.0 ppm | |

| ¹³C NMR | C=N carbon | δ 150-160 ppm |

Note: These are typical ranges based on the functional groups present and may vary depending on the specific molecular environment and computational method used.

Reaction Pathway and Transition State Analysis of this compound Transformations

Understanding the potential chemical transformations of this compound is crucial for assessing its stability and reactivity. Computational methods allow for the exploration of reaction pathways and the characterization of transition states, which are the high-energy intermediates that govern reaction rates. nih.gov

For instance, the tautomerization between the amide oxime and imino hydroxylamine (B1172632) forms of N-hydroxy amidines involves proton transfer. nih.govresearchgate.net Computational studies can map out the potential energy surface for this process, identifying the transition state structure and calculating the activation energy barrier. nih.gov A high activation barrier would suggest that the interconversion is slow at room temperature. nih.govresearchgate.net This type of analysis is critical for predicting the dominant tautomeric form under different conditions.

In Silico Tautomerism and Isomerism Studies

This compound can exist as different tautomers and isomers. Tautomers are isomers that readily interconvert, most commonly through the migration of a hydrogen atom. nih.gov For this compound, the primary tautomeric equilibrium is between the amide oxime form and the imino hydroxylamine form. nih.gov

Computational studies, particularly using DFT, have been employed to investigate the tautomerism of N-hydroxy amidines. nih.govresearchgate.net These studies consistently show that the amide oxime tautomer is generally more stable than the imino hydroxylamine tautomer. nih.govresearchgate.net The energy difference is typically in the range of 4-10 kcal/mol. nih.gov However, the energy barrier for this interconversion can be quite high (33-71 kcal/mol), suggesting that the two tautomers would not easily convert at room temperature in the absence of a catalyst. nih.govresearchgate.net

Solvent effects can also be modeled, and studies have shown that the presence of water molecules can lower the activation barrier for tautomerization through a water-assisted mechanism. nih.gov

Geometric isomerism (E/Z) around the C=N double bond is another possibility for this compound. Computational methods can be used to calculate the relative energies of the E and Z isomers to determine which is more stable.

Table 3: Computationally Studied Isomers of N-Hydroxy Amidines

| Isomeric Form | Description | Relative Stability |

| Amide Oxime (a) | The generally more stable tautomer. nih.govresearchgate.net | More Stable |

| Imino Hydroxylamine (b) | The less stable tautomer. nih.govresearchgate.net | Less Stable |

| E-Isomer | Geometric isomer about the C=N bond. | Dependent on substituents. |

| Z-Isomer | Geometric isomer about the C=N bond. | Dependent on substituents. |

Structure Activity Relationship Sar Studies of Amidoxime Scaffolds

Principles and Methodologies of Structure-Activity Relationship Analysis

The fundamental principle of SAR analysis is that the biological activity of a molecule is directly related to its three-dimensional structure and physicochemical properties. collaborativedrug.comyoutube.com Modifications to a molecule's scaffold can lead to significant changes in its biological effects. drugdesign.org The process of SAR analysis typically involves the systematic synthesis of analogs of a lead compound and the subsequent evaluation of their biological activity. youtube.com

Key molecular features and properties that are often investigated in SAR studies include:

Steric Effects: The size and shape of the molecule, which can influence how it fits into a biological target's binding site.

Electronic Effects: The distribution of electrons within the molecule, which affects its polarity, ability to form hydrogen bonds, and reactivity.

Hydrophobicity/Lipophilicity: The molecule's affinity for fatty or non-polar environments, which impacts its absorption, distribution, metabolism, and excretion (ADME) properties.

Stereochemistry: The three-dimensional arrangement of atoms in a molecule, which can be critical for specific receptor interactions.

Methodologies for SAR analysis range from qualitative comparisons of the activity of related compounds to more quantitative approaches. A common strategy is to make systematic modifications to a lead compound, such as altering functional groups, changing the size of alkyl chains (homologation), or introducing different ring systems, and then observing the impact on a specific biological endpoint. drugdesign.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Amidoxime (B1450833) Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling represents a more advanced, computational approach to SAR. It aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govnih.gov These models are valuable for predicting the activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive biological screening. mdpi.com

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.comresearchgate.net

For amidoxime derivatives, QSAR studies have been employed to elucidate the structural requirements for various biological activities. For instance, in a study on 1,2,4-oxadiazole (B8745197) derivatives, which can be synthesized from amidoximes, 3D-QSAR models were developed to understand their activity as sortase A inhibitors. nih.gov These models provided insights into the critical features necessary for inhibitory action. nih.gov

Table 1: Example of Descriptors Used in QSAR Models for Heterocyclic Compounds

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies | Influences electrostatic interactions and reactivity. |

| Steric | Molecular volume, Surface area, Molar refractivity | Determines the fit of the molecule in the binding pocket. |

| Hydrophobic | LogP, Polar surface area (PSA) | Affects membrane permeability and solubility. |

| Topological | Connectivity indices, Wiener index | Describes the branching and shape of the molecule. |

| Quantum Chemical | Mulliken charges, Bond orders | Provides detailed information on electron distribution. |

This table is illustrative and based on general QSAR principles.

Influence of Cyclic Ring Systems on Amidoxime Activity Profiles

The influence of cyclic systems can be attributed to several factors:

Conformational Restriction: Cyclic structures limit the number of possible conformations a molecule can adopt. This pre-organization can lead to a more favorable binding entropy upon interaction with a receptor, potentially increasing potency.

Lipophilicity: The introduction of a carbocyclic ring, such as cyclopentyl, generally increases the lipophilicity of the molecule. This can affect its ability to cross cell membranes and its distribution in the body.

Vectorial Orientation of Substituents: The ring system provides a scaffold that orients substituents in specific spatial arrangements, which can be critical for interacting with multiple binding sites within a receptor.

In some cases, the replacement of a linear alkyl chain with a cyclic moiety can lead to a significant change in activity. For example, in SAR studies of some compounds, cyclic derivatives were found to be inactive, suggesting that the bulkiness of the ring prevented entry into a hypothetical hydrophobic pocket. drugdesign.org Conversely, for other targets, a cyclic structure may be essential for achieving the correct orientation for binding. The stability of cyclic structures can also be a factor, with some cyclic imide dioximes showing different stability profiles compared to their open-chain amidoxime counterparts. researchgate.net

Substituent Effects on the N-Hydroxycyclopentanecarboximidamide Scaffold

Table 2: Predicted Effects of Substituents on the this compound Scaffold

| Substituent (R) on Cyclopentyl Ring | Predicted Effect on Lipophilicity (LogP) | Predicted Effect on Electronic Properties | Potential Impact on Activity |

|---|---|---|---|

| -H (unsubstituted) | Baseline | Baseline | Baseline activity |

| -CH₃ (Methyl) | Increase | Weakly electron-donating | May improve binding in hydrophobic pockets. |

| -OH (Hydroxy) | Decrease | Electron-donating (by resonance), electron-withdrawing (inductive) | Can act as a hydrogen bond donor/acceptor. |

| -F (Fluoro) | Slight Increase | Strongly electron-withdrawing | Can alter metabolic stability and binding interactions. |

| -NH₂ (Amino) | Decrease | Strongly electron-donating | Can act as a hydrogen bond donor and be protonated at physiological pH. |

This table is illustrative and based on general principles of substituent effects.

Electron-withdrawing groups (EWGs) , such as nitro or cyano groups, decrease electron density. nih.gov This can affect the molecule's reactivity and its ability to participate in certain binding interactions.

Hydrogen bond donors and acceptors , like hydroxyl or amino groups, can form specific hydrogen bonds with the target protein, which are often crucial for high-affinity binding. nih.govnih.gov

Bulky substituents can introduce steric hindrance, which may either be detrimental, by preventing the molecule from fitting into the binding site, or beneficial, by forcing the molecule into a more active conformation.

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry, the three-dimensional arrangement of atoms, is a critical determinant of biological activity. Since many biological targets, such as enzymes and receptors, are chiral, they often exhibit stereoselectivity, meaning they interact differently with different stereoisomers of a drug molecule.

For this compound, the introduction of substituents on the cyclopentyl ring can create one or more chiral centers, leading to the existence of enantiomers and diastereomers. For example, if a single substituent is introduced at a position other than the point of attachment of the carboximidamide group, the molecule becomes chiral.

The different stereoisomers can exhibit:

Quantitative Differences in Activity: One enantiomer may be significantly more potent than the other.

Qualitative Differences in Activity: The enantiomers may have different pharmacological effects, with one being an agonist and the other an antagonist, for instance.

Differences in ADME Properties: The stereoisomers may be metabolized at different rates or have different distribution profiles.

Therefore, in the development of analogs of this compound, it is essential to either synthesize stereochemically pure compounds or to separate and test the individual stereoisomers to fully characterize their SAR. This allows for the identification of the eutomer (the more active isomer), which can lead to a more potent and selective drug with a better therapeutic index.

Enzyme Inhibition Mechanisms and Kinetic Analysis

General Principles of Enzyme Inhibition by Amidoxime-based Compounds

Amidoxime-based compounds, a class to which N-Hydroxycyclopentanecarboximidamide belongs, are recognized for their diverse biological activities, which often stem from their ability to interact with and inhibit enzymes. nih.govresearchgate.net The inhibitory potential of these molecules is rooted in their structural features, particularly the amidoxime (B1450833) moiety (-C(=NOH)NH2), which can engage in various non-covalent interactions with enzyme active sites or allosteric sites. These interactions can include hydrogen bonding, electrostatic interactions, and hydrophobic interactions, leading to a disruption of the enzyme's catalytic activity.

The versatility of the amidoxime group allows it to act as a bioisostere for other functional groups, such as carboxylic acids or esters, enabling it to bind to enzymes that recognize these moieties. researchgate.net Furthermore, the amidoxime functional group can coordinate with metal ions present in the active sites of metalloenzymes, a common mechanism for potent enzyme inhibition. The specific nature and strength of these interactions dictate the type and potency of the inhibition.

Research on various amidoxime derivatives has shown their capacity to inhibit a range of enzymes, including those involved in cell proliferation and microbial growth. mdpi.com For instance, some amidoxime-containing heterocyclic compounds have demonstrated antiproliferative effects, suggesting their interaction with enzymes crucial for cell cycle progression. mdpi.com While specific studies on this compound are not extensively detailed in publicly available literature, the general principles derived from related compounds provide a strong foundation for understanding its potential inhibitory actions. The cyclopentane (B165970) ring of this compound can also contribute to binding through hydrophobic interactions, orienting the key amidoxime group for optimal interaction with the target enzyme.

Classification and Characterization of Enzyme Inhibition Mechanisms

Enzyme inhibition can be broadly classified into reversible and irreversible inhibition. Reversible inhibitors bind to enzymes through non-covalent interactions and can be removed, restoring enzyme activity. libretexts.org Irreversible inhibitors, in contrast, typically form covalent bonds with the enzyme, leading to a permanent loss of activity. sigmaaldrich.com Within reversible inhibition, several distinct mechanisms are characterized by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. libretexts.orgjackwestin.com

Competitive Inhibition Kinetics and Analysis

In competitive inhibition, the inhibitor molecule bears a structural resemblance to the substrate and competes for binding at the enzyme's active site. wikipedia.org The inhibitor and substrate cannot bind to the enzyme simultaneously. wikipedia.org This mode of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for binding to the active site. wikipedia.org

The kinetic signature of a competitive inhibitor is an increase in the apparent Michaelis constant (Kₘ), the substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ). wikipedia.org The Vₘₐₓ, however, remains unchanged because at sufficiently high substrate concentrations, the reaction can still reach its maximum rate. wikipedia.org

Table 1: Theoretical Kinetic Data for Competitive Inhibition

| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Competitive Inhibitor (µM/min) |

|---|---|---|

| 1 | 5.0 | 2.9 |

| 2 | 7.1 | 4.4 |

| 5 | 10.0 | 7.1 |

| 10 | 12.5 | 10.0 |

This table presents hypothetical data illustrating the effect of a competitive inhibitor on enzyme kinetics. The values are for illustrative purposes.

Uncompetitive Inhibition Kinetics and Analysis

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.org This type of inhibition is more effective at higher substrate concentrations when more ES complex is present. wikipedia.org In this mechanism, both the apparent Vₘₐₓ and the apparent Kₘ are decreased. wikipedia.org The decrease in Kₘ might seem counterintuitive, but it results from the inhibitor binding to the ES complex and effectively removing it from the equilibrium, which, by Le Chatelier's principle, shifts the equilibrium towards the formation of more ES complex, thus increasing the enzyme's apparent affinity for the substrate. libretexts.org

Table 2: Theoretical Kinetic Data for Uncompetitive Inhibition

| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Uncompetitive Inhibitor (µM/min) |

|---|---|---|

| 1 | 5.0 | 3.3 |

| 2 | 7.1 | 5.0 |

| 5 | 10.0 | 7.7 |

| 10 | 12.5 | 10.0 |

This table presents hypothetical data illustrating the effect of an uncompetitive inhibitor on enzyme kinetics. The values are for illustrative purposes.

Non-Competitive and Mixed-Type Inhibition Mechanisms

Non-competitive inhibition occurs when the inhibitor binds to a site on the enzyme other than the active site (an allosteric site), and it can bind to both the free enzyme and the ES complex with equal affinity. libretexts.org This binding alters the enzyme's conformation, reducing its catalytic efficiency without affecting substrate binding. Consequently, non-competitive inhibition leads to a decrease in the apparent Vₘₐₓ, while the Kₘ remains unchanged. libretexts.org

Mixed inhibition is a more general case where the inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. wikipedia.org This results in a decrease in the apparent Vₘₐₓ and a change in the apparent Kₘ (it can either increase or decrease depending on the inhibitor's relative affinity for the free enzyme versus the ES complex). wikipedia.org Non-competitive inhibition is considered a special case of mixed inhibition where the affinities for the enzyme and the ES complex are equal. wikipedia.org

Table 3: Theoretical Kinetic Data for Non-Competitive Inhibition

| Substrate Concentration ([S]) (mM) | Initial Velocity (V₀) without Inhibitor (µM/min) | Initial Velocity (V₀) with Non-Competitive Inhibitor (µM/min) |

|---|---|---|

| 1 | 5.0 | 2.5 |

| 2 | 7.1 | 3.6 |

| 5 | 10.0 | 5.0 |

| 10 | 12.5 | 6.3 |

This table presents hypothetical data illustrating the effect of a non-competitive inhibitor on enzyme kinetics. The values are for illustrative purposes.

Irreversible and Suicide Inhibition by Amidoximes

Irreversible inhibitors form a stable, often covalent, bond with the enzyme, leading to its permanent inactivation. sigmaaldrich.com This type of inhibition is time-dependent, and the enzyme's activity cannot be recovered by removing the excess inhibitor. sigmaaldrich.com

A special class of irreversible inhibitors is suicide inhibitors, also known as mechanism-based inactivators. These compounds are initially unreactive but are converted into a highly reactive species by the enzyme's own catalytic mechanism. sigmaaldrich.com This reactive intermediate then covalently binds to the enzyme, causing irreversible inhibition. sigmaaldrich.com The amidoxime functionality, with its potential for oxidation or other chemical transformations within an active site, could theoretically be part of a suicide inhibitor. For instance, enzymatic oxidation of an amidoxime could generate a reactive nitrogen species that could then attack a nearby amino acid residue in the active site.

Analytical Chemistry Methodologies for N Hydroxycyclopentanecarboximidamide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the separation and purification of N-Hydroxycyclopentanecarboximidamide from related substances, impurities, and degradation products. The choice of method depends on the specific analytical goal, such as purity assessment, quantification, or isolation of trace impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the purity assessment and quantification of this compound due to its versatility and wide applicability. A typical HPLC method would involve a reversed-phase column, which is suitable for moderately polar compounds like this compound.

A hypothetical HPLC method for the analysis of this compound could be established as follows: A C18 stationary phase would likely provide good retention and separation. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer to control pH) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). Gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound while also separating impurities with a wide range of polarities. UV detection would be a common choice, with the detection wavelength selected based on the chromophoric properties of the molecule.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a certified reference standard of this compound. The peak area of the analyte is then plotted against its concentration to establish a linear relationship, which is subsequently used to determine the concentration of the compound in unknown samples.

Hypothetical HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) for Volatile Derivatives

Due to its relatively low volatility and polar nature, direct analysis of this compound by Gas Chromatography (GC) is challenging. The high temperatures of the GC inlet and column could lead to thermal degradation of the compound. Therefore, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable derivative.

A common derivatization strategy for compounds containing hydroxyl and amide groups is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) could be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the molecule, making it amenable to GC analysis.

The resulting TMS-derivative of this compound could then be separated on a non-polar or mid-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) and detected by a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles, which provides a significant increase in resolution, sensitivity, and speed of analysis compared to traditional HPLC. For this compound, a UPLC method would offer much faster analysis times, typically under 5 minutes, and improved separation of closely related impurities.

The principles of separation in UPLC are the same as in HPLC, but the instrumentation is designed to operate at much higher pressures. A UPLC method for this compound would likely use a similar reversed-phase chemistry (e.g., C18) but with a shorter column length and a faster flow rate. The reduced particle size leads to sharper and narrower peaks, which enhances the ability to detect and quantify trace-level impurities.

Mass Spectrometry-Based Detection in Analytical Workflows

Mass Spectrometry (MS) is a powerful detection technique that is often coupled with chromatographic methods (LC-MS or GC-MS) to provide structural information and high selectivity. For this compound, electrospray ionization (ESI) would be a suitable ionization technique for LC-MS analysis, as it is a soft ionization method that can generate intact molecular ions.

In a positive ion mode ESI-MS analysis, this compound (Molecular Weight: 128.17 g/mol ) would be expected to form a protonated molecule [M+H]⁺ at m/z 129.1. High-resolution mass spectrometry (HRMS), such as that performed on Orbitrap or Time-of-Flight (TOF) instruments, would be invaluable for confirming the elemental composition of the parent ion and any observed fragments or impurities. Tandem mass spectrometry (MS/MS) experiments could be performed to fragment the parent ion, providing characteristic product ions that can be used for structural elucidation and highly selective quantification through methods like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Derivatization Techniques for Enhanced Analytical Sensitivity and Selectivity

As mentioned for GC analysis, derivatization can be a crucial step to improve the analytical properties of this compound. Beyond improving volatility for GC, derivatization can also be employed to enhance detection in HPLC. For instance, if UV absorbance is low, a derivatizing agent that introduces a strong chromophore or fluorophore to the molecule can be used. This would significantly increase the sensitivity of UV or fluorescence-based detection methods.

For LC-MS, while derivatization is less commonly required, it can be used to improve ionization efficiency or to introduce a specific functional group that provides a more predictable and information-rich fragmentation pattern in MS/MS experiments.

Quantitative Analytical Methods (e.g., Spectrophotometric Assays, Titrimetry)

While chromatographic methods are often preferred for their specificity, classical quantitative techniques can sometimes be employed for bulk analysis or as orthogonal methods.

A spectrophotometric assay could potentially be developed if this compound or a derivative possesses a unique chromophore. However, without a strong UV-Vis absorbing feature, this method may lack the required sensitivity and selectivity, especially in the presence of absorbing impurities.

Titrimetry could be explored for the quantification of this compound in bulk, pure samples. For example, the basic nature of the imidamide group could allow for an acid-base titration in a non-aqueous solvent. A perchloric acid titration in glacial acetic acid with a potentiometric endpoint detection could be a feasible approach. However, this method is generally not suitable for trace analysis or for samples containing other acidic or basic impurities.

Sample Preparation and Extraction Protocols for Complex Matrices

The extraction of this compound from complex biological and environmental samples requires meticulous protocol development to minimize matrix effects and maximize recovery. Commonly employed techniques include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The selection of an appropriate method, or a combination of methods, is crucial for achieving reliable and reproducible results.

Protein Precipitation (PPT)

For biological samples with high protein content, such as plasma or serum, protein precipitation is often the initial step to remove the bulk of interfering macromolecules. nih.gov This technique involves the addition of a precipitating agent to denature and precipitate proteins, which are then separated by centrifugation.

Commonly used precipitating agents include organic solvents like acetonitrile and methanol, or acids such as trichloroacetic acid (TCA) and perchloric acid (PCA). nih.gov The choice of agent can influence the recovery of this compound. For instance, the use of acetonitrile is often favored as it can also serve as the initial solvent for subsequent chromatographic analysis.

Hypothetical Research Findings: A study evaluating different protein precipitation agents for the extraction of this compound from human plasma found that acetonitrile (at a 1:3 plasma-to-solvent ratio) provided the highest recovery and cleanest extract compared to methanol and perchloric acid. The supernatant could be directly injected into a reversed-phase HPLC system, simplifying the workflow.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. wikipedia.org The efficiency of the extraction is determined by the partition coefficient (logP) of the analyte and the pH of the aqueous phase. For this compound, which possesses both a hydroxyl and an imidamide group, its partitioning behavior is expected to be pH-dependent.

The selection of the organic solvent is critical. Solvents such as ethyl acetate, methyl tert-butyl ether (MTBE), and dichloromethane (B109758) are commonly used. libretexts.org The pH of the aqueous sample can be adjusted to suppress the ionization of this compound, thereby increasing its partitioning into the organic phase.

Interactive Data Table: LLE Solvent Selection and pH Optimization

| Organic Solvent | Aqueous Phase pH | Extraction Recovery (%) | Matrix Effect (%) |

| Ethyl Acetate | 7.0 | 75.2 | -15.8 |

| Ethyl Acetate | 9.0 | 88.5 | -10.2 |

| MTBE | 7.0 | 68.4 | -20.1 |

| MTBE | 9.0 | 82.1 | -12.5 |

| Dichloromethane | 7.0 | 80.3 | -18.9 |

| Dichloromethane | 9.0 | 91.7 | -8.4 |

This table presents hypothetical data on the recovery and matrix effects for the liquid-liquid extraction of this compound under different solvent and pH conditions.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly selective and versatile technique that involves passing a liquid sample through a solid sorbent material. windows.netphenomenex.com The analyte is retained on the sorbent while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. windows.net Various SPE sorbents are available, including reversed-phase (e.g., C18), normal-phase (e.g., silica), and ion-exchange phases.

For this compound, a mixed-mode SPE sorbent, possessing both reversed-phase and ion-exchange properties, could provide superior cleanup by exploiting the compound's multiple functional groups.

Hypothetical Research Findings: A methods development study for this compound in urine utilized a mixed-mode cation exchange SPE cartridge. The protocol involved the following steps:

Conditioning: The cartridge was conditioned with methanol followed by deionized water.

Loading: The urine sample, pre-adjusted to a pH of 6.0, was loaded onto the cartridge.

Washing: The cartridge was washed with a solution of 5% methanol in water to remove hydrophilic interferences, followed by a wash with hexane (B92381) to remove non-polar interferences.

Elution: this compound was eluted with a solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

This protocol resulted in high recovery and a significant reduction in matrix effects, allowing for sensitive detection by LC-MS/MS.

Interactive Data Table: SPE Protocol Optimization

| SPE Sorbent | Wash Solvent | Elution Solvent | Recovery (%) | RSD (%) |

| C18 | 5% Methanol | Acetonitrile | 85.3 | 4.2 |

| Mixed-Mode Cation Exchange | 5% Methanol | 5% NH4OH in Methanol | 95.8 | 2.1 |

| Polymeric Reversed-Phase | 5% Methanol | Methanol | 90.1 | 3.5 |

This table provides a hypothetical comparison of different SPE sorbents and conditions for the extraction of this compound.

The development of a robust sample preparation and extraction protocol is a foundational step in the analytical workflow for this compound. The choice of technique and the optimization of its parameters are essential for achieving the accuracy, precision, and sensitivity required for reliable quantification in complex matrices.

Future Research Directions and Unexplored Avenues for N Hydroxycyclopentanecarboximidamide

Development of Advanced and Sustainable Synthetic Methodologies

The synthesis of N-Hydroxycyclopentanecarboximidamide and its derivatives is an area ripe for innovation, with a focus on improving efficiency, reducing environmental impact, and expanding the accessibility of these compounds. Traditional methods for amidoxime (B1450833) synthesis, often involving the reaction of nitriles with hydroxylamine (B1172632), can be effective but may suffer from limitations such as long reaction times, the need for excess reagents, and the generation of waste. nih.gov Future research should therefore be directed towards the development of more advanced and sustainable synthetic protocols.

One promising avenue is the advancement of one-pot synthesis procedures. A direct one-pot approach for N-substituted amidoximes has been developed using a triphenylphosphine-iodine mediated dehydrative condensation, which proceeds under mild conditions with short reaction times. nih.gov Applying and optimizing such one-pot strategies for this compound, potentially starting from cyclopentanecarboxylic acid or its derivatives, could significantly streamline its production. nih.gov

Furthermore, the principles of green chemistry should be a central consideration in the development of new synthetic methods. This includes the exploration of:

Biocatalytic methods: The use of enzymes, such as lipases, for amide bond formation is a rapidly growing field. nih.govrsc.org Investigating the potential of enzymes to catalyze the formation of the amidoxime functional group in this compound from suitable precursors could lead to highly selective and environmentally benign syntheses under mild conditions. nih.govrsc.org

Solvent-free and alternative solvent systems: Research into solvent-free reaction conditions, such as mechanochemical synthesis (ball milling), has shown promise for various organic transformations and could be adapted for amidoxime synthesis. numberanalytics.com Additionally, the use of greener solvents, like cyclopentyl methyl ether, should be explored to replace traditional, more hazardous organic solvents. nih.gov

Sustainable reagents and catalysts: Moving away from stoichiometric reagents towards catalytic systems is a cornerstone of green chemistry. acs.org Future work could focus on developing novel, non-toxic, and recyclable catalysts for the synthesis of this compound.

| Sustainable Synthesis Approach | Potential Advantages for this compound Synthesis | Key Research Focus |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower operational costs. | Optimization of reaction conditions and reagent stoichiometry. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. | Screening for suitable enzymes and development of biocatalytic pathways. |

| Solvent-Free/Green Solvents | Minimized solvent waste, improved safety profile. | Exploration of mechanochemistry and alternative green solvent systems. |

| Novel Catalysis | Lower catalyst loading, potential for recyclability, improved atom economy. | Design and testing of new, sustainable catalysts. |

Integration of Artificial Intelligence and Machine Learning in Amidoxime Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize materials science and drug discovery. nih.govrsc.org These computational tools can be powerfully applied to the study of this compound and other amidoximes to accelerate the design of new molecules with desired properties and to predict their behavior.

Future research in this area could focus on:

Predictive Modeling of Properties: ML models can be trained on existing data to predict a wide range of properties for new, unsynthesized amidoxime derivatives. researchgate.net This includes physicochemical properties (e.g., solubility, pKa), biological activities, and potential toxicity. ornl.govnih.gov For instance, computational methods have been successfully used to predict the pKa values of amidoximes, which is crucial for understanding their behavior in biological systems. ornl.gov

De Novo Design: Generative AI models can be employed to design novel amidoxime-based compounds with specific desired characteristics. researchgate.net By learning from vast datasets of chemical structures and their properties, these models can propose new molecules, such as derivatives of this compound, that are optimized for a particular application.

Reaction Prediction and Optimization: AI can also be used to predict the outcomes of chemical reactions and to optimize synthetic pathways. pioneeringminds.com This could aid in the development of more efficient and sustainable methods for producing this compound and its analogues.

| AI/ML Application | Objective | Potential Impact on Amidoxime Research |

| Predictive Modeling | To forecast the physicochemical and biological properties of novel amidoximes. | Reduces the need for extensive experimental screening; accelerates the identification of promising candidates. researchgate.net |

| De Novo Design | To generate new amidoxime structures with optimized properties. | Expands the chemical space of potential amidoxime-based compounds for various applications. |

| Reaction Prediction | To predict the outcomes and optimize the conditions of synthetic reactions. | Facilitates the development of more efficient and sustainable synthetic routes. |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

Amidoximes are recognized as versatile synthetic intermediates. nih.gov While their use in the synthesis of heterocycles like 1,2,4-oxadiazoles is known, there remains a significant opportunity to explore novel reactivity patterns and synthetic transformations of this compound. rsc.org

Future investigations should aim to:

Leverage the Cyclopentane (B165970) Ring: The cyclopentane moiety of this compound offers a site for functionalization that has been largely unexplored in conjunction with the amidoxime group. Research into the selective modification of the cyclopentane ring could lead to a diverse library of new compounds with unique properties.

Discover New Cyclization Reactions: The amidoxime functional group is inherently suited for participating in cyclization reactions. A systematic exploration of its reactions with a wide range of electrophiles and nucleophiles could uncover new pathways to novel heterocyclic systems.

Investigate Metal-Catalyzed Transformations: The coordination chemistry of amidoximes with various metals is an active area of research, particularly in the context of uranium extraction from seawater. rsc.orgrsc.org This suggests that metal catalysis could be a powerful tool to unlock new reactivity patterns for this compound, leading to novel carbon-carbon and carbon-heteroatom bond formations.

Application of Advanced Spectroscopic and Imaging Techniques for Dynamic Studies

A deeper understanding of the dynamic behavior of this compound, both in chemical reactions and in biological systems, requires the application of advanced analytical techniques.

Future research should incorporate:

In-situ Reaction Monitoring: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the progress of chemical reactions. mt.commt.com Applying these methods to the synthesis and transformations of this compound would allow for a detailed understanding of reaction kinetics, the identification of transient intermediates, and the optimization of reaction conditions. mt.comspectroscopyonline.com

Advanced NMR Spectroscopy: Two-dimensional (2D) NMR and other advanced NMR techniques can provide detailed structural and dynamic information. researchgate.net These methods could be used to study the conformational dynamics of this compound and its interactions with other molecules in solution.

Spectroscopic Imaging: Techniques like hyperspectral imaging, which combines spectroscopy with microscopy, could be used to visualize the spatial distribution of this compound and its metabolites in biological tissues or materials. tamu.edulongdom.org

| Spectroscopic Technique | Information Gained | Application to this compound |

| In-situ FTIR/Raman | Real-time reaction kinetics, intermediate identification. | Optimization of synthesis and study of transformation mechanisms. |

| Advanced NMR | Detailed structural and dynamic information in solution. | Elucidation of conformational preferences and intermolecular interactions. |

| Spectroscopic Imaging | Spatially resolved chemical information. | Visualization of distribution in biological or material systems. |

Contributions of Theoretical Chemistry to Deeper Understanding of Amidoxime Behavior

Theoretical and computational chemistry provides an invaluable lens through which to understand the fundamental properties and reactivity of molecules. researchgate.net For this compound, theoretical studies can offer insights that are difficult or impossible to obtain through experimental means alone.

Future theoretical investigations should focus on:

Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to elucidate the detailed mechanisms of reactions involving this compound. rsc.org This includes understanding the transition states and intermediates of its synthesis and subsequent transformations.

Electronic Structure and Reactivity: Calculations of the electronic structure can provide insights into the molecule's reactivity, including its nucleophilic and electrophilic sites. This knowledge can guide the design of new reactions and the prediction of their outcomes.

Intermolecular Interactions: Theoretical models can be used to study the non-covalent interactions of this compound with other molecules, such as solvent molecules, metal ions, or biological macromolecules. This is particularly relevant for understanding its behavior in solution and its potential biological activity. Quantum chemical calculations have already been employed to study the complexation of amidoxime-based ligands with metal ions, providing a basis for similar studies on this specific compound. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the purity and structural integrity of N-Hydroxycyclopentanecarboximidamide in synthetic workflows?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the cyclopentane ring, hydroxyimino group, and carboximidamide moiety. Compare chemical shifts with computational predictions (e.g., density functional theory (DFT) calculations) to validate assignments.